2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile
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Overview
Description
2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile is an organic compound with the molecular formula C12H18N2S and a molecular weight of 222.35 g/mol . This compound is a thiophene derivative, characterized by the presence of an amino group, isobutyl and isopropyl substituents, and a nitrile group on the thiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile typically involves multi-step organic reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The amino group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets depend on the context of its application, such as its role in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-Isobutylthiophene-3-carbonitrile: Lacks the isopropyl group, which may affect its reactivity and properties.
2-Amino-5-Isopropylthiophene-3-carbonitrile: Lacks the isobutyl group, leading to different steric and electronic effects.
2-Amino-4-Isobutyl-5-methylthiophene-3-carbonitrile: Contains a methyl group instead of an isopropyl group, influencing its chemical behavior.
Uniqueness
2-Amino-4-Isobutyl-5-isopropylthiophene-3-carbonitrile is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These unique features make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-amino-4-(2-methylpropyl)-5-propan-2-ylthiophene-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-7(2)5-9-10(6-13)12(14)15-11(9)8(3)4/h7-8H,5,14H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNMXLKIOUBACHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(SC(=C1C#N)N)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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